4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine
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Overview
Description
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine typically involves a multi-step process that includes the formation of the thiazole ring and the introduction of the aminophenyl and difluorophenyl groups. One common synthetic route is as follows:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For example, 2-bromoacetophenone can be reacted with thiourea in the presence of a base such as potassium hydroxide to form 2-phenylthiazole.
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Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction. For instance, 2-phenylthiazole can be reacted with 3-nitroaniline in the presence of a reducing agent such as iron powder and hydrochloric acid to form 4-(3-aminophenyl)thiazole.
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Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a coupling reaction. For example, 4-(3-aminophenyl)thiazole can be reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.
Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include iron powder, tin(II) chloride, and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazoles with various functional groups.
Scientific Research Applications
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Industry: The compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine depends on its specific application. In the context of its potential therapeutic use, the compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may target specific enzymes, receptors, or proteins involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K) pathway, to exert its therapeutic effects.
Comparison with Similar Compounds
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine can be compared with other similar compounds, such as:
4-(3-aminophenyl)-N-(2,4-dichlorophenyl)thiazol-2-amine: This compound has a similar structure but with chlorine atoms instead of fluorine atoms. The presence of chlorine atoms may affect the compound’s reactivity and biological activity.
4-(3-aminophenyl)-N-(2,4-dibromophenyl)thiazol-2-amine: This compound has a similar structure but with bromine atoms instead of fluorine atoms. The presence of bromine atoms may affect the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4-(3-aminophenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-10-4-5-13(12(17)7-10)19-15-20-14(8-21-15)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUMYODRGZLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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